molecular formula C13H11ClO4S2 B13154671 Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate

Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate

Cat. No.: B13154671
M. Wt: 330.8 g/mol
InChI Key: ACRIAOJBIUEHMF-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate is a high-value chemical building block designed for advanced research and development. This compound features two highly reactive sites: a chlorosulfonyl group and a methyl ester, which allow for sequential and selective functionalization to create a diverse array of complex molecules. Its core structure, based on a thiophene ring, is a privileged scaffold in material science and medicinal chemistry. In pharmaceutical research, this reagent serves as a critical intermediate for the synthesis of potential therapeutic agents, similar to its close analogues which are used in the development of novel antiproliferative compounds . The chlorosulfonyl group is particularly versatile, enabling the compound to act as a precursor for sulfonamide derivatives, a common pharmacophore in drug discovery. The 2-methylphenyl substituent at the 5-position contributes to increased molecular lipophilicity, which can be instrumental in fine-tuning the pharmacokinetic properties of lead compounds. In material science, the thiophene core is integral to the development of conductive polymers and organic semiconductors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled with care, as compounds with chlorosulfonyl groups are typically corrosive . Proper personal protective equipment and storage conditions of 2-8°C are recommended.

Properties

Molecular Formula

C13H11ClO4S2

Molecular Weight

330.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H11ClO4S2/c1-8-5-3-4-6-9(8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3

InChI Key

ACRIAOJBIUEHMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key transformations:

  • Introduction of the chlorosulfonyl group via chlorosulfonation of a thiophene derivative.
  • Coupling or substitution to attach the 2-methylphenyl substituent at the 5-position.
  • Esterification or maintenance of the methyl carboxylate group at the 2-position.

These steps are often performed sequentially under controlled temperature and reaction conditions to maximize yield and purity.

Chlorosulfonation Step

The chlorosulfonyl group is introduced by reacting the thiophene ring with chlorosulfonating agents such as chlorosulfonic acid or sulfuryl chloride under low temperatures (5–15 °C) to avoid side reactions and decomposition. For example, in the synthesis of related intermediates, phosphorus pentachloride in chloroform at 5–15 °C was used to convert methyl 5-chloro-3-methylsulfonyl thiophene-2-carboxylate into chlorosulfonyl derivatives, followed by methanol quenching and aqueous workup to isolate the product with high purity (~98.3%) and good yield (~81.5%).

Coupling with 2-Methylphenyl Group

The 2-methylphenyl group is introduced typically through cross-coupling or substitution reactions on the thiophene ring, often prior to or after chlorosulfonation depending on the synthetic route. The exact coupling conditions vary but often involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under mild conditions to preserve sensitive groups.

Esterification and Purification

The methyl ester group at the 2-position is either retained from the starting material or introduced via esterification using methanol under acidic or basic catalysis. Purification is achieved through crystallization, filtration, and drying under controlled temperatures (50–60 °C) to yield a product with high HPLC purity (>98%).

Representative Preparation Protocols

Step Reagents/Conditions Temperature Time Yield (%) Purity (HPLC %) Notes
Chlorosulfonation Phosphorus pentachloride, chloroform 5–15 °C 3 h 81.5 98.3 Followed by methanol quench and aqueous workup
Coupling with 2-methylphenyl Palladium-catalyzed cross-coupling or substitution Room temp to 30 °C 15–36 h 84.6–87.2 98.8–99.1 Sodium carbonate base, aqueous medium
Isolation & Drying Filtration and drying 50–60 °C Until dry To obtain crystalline solid with high purity

Detailed Example from Patent Literature

A detailed synthesis from a 2013 patent describes the preparation of a related intermediate with similar functional groups:

  • Step 1: Add methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate (20 g) to purified water in a flask, stir at 10 ± 2 °C.
  • Step 2: Simultaneously drip aqueous sodium carbonate and hydrochloride methyl sarcosinate solutions, stirring for 32–36 hours.
  • Step 3: Filter and dry the resulting solid at 55–60 °C to yield the desired product with 98.8% purity and 84.6% yield.
  • Variations in temperature (20 ± 2 °C, 30 ± 2 °C) and reaction time (15–36 hours) modulate yield and purity slightly.

This method emphasizes environmentally friendly conditions, low toxicity, and suitability for industrial scale-up.

Analytical and Quality Considerations

  • Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for purity determination, with target purities above 98% for pharmaceutical intermediates.
  • Yield Optimization: Reaction temperature, reagent stoichiometry, and reaction time are critical parameters.
  • Environmental and Safety Notes: Use of aqueous media and mild conditions reduces hazardous waste and improves safety profiles.

Summary and Perspectives

The preparation of methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate is well-documented in patent and chemical literature involving chlorosulfonation of thiophene derivatives followed by phenyl substitution and esterification. The methods prioritize high purity, good yields, and environmentally conscious processes. These intermediates serve as crucial building blocks in the synthesis of pharmaceuticals such as lornoxicam and related compounds.

Continued research focuses on optimizing reaction conditions to improve scalability, reduce reaction times, and minimize byproducts, supporting industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate are influenced by substituents on the thiophene ring. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight (g/mol) Key Properties References
Target Compound 3-ClSO₂, 5-(2-methylphenyl), 2-COOCH₃ 334.81 High electrophilicity; steric hindrance from 2-methylphenyl group
Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate 3-ClSO₂, 4-phenyl, 5-CF₃, 2-COOCH₃ 384.77 Enhanced electron-withdrawing effects from CF₃; increased stability in polar solvents
Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate 3-ClSO₂, 5-(2-fluorophenyl), 2-COOCH₃ 334.77 Fluorine substituent improves metabolic stability; lower steric bulk
Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate 5-ClSO₂, 2-COOCH₃ 240.68 Simpler structure; higher reactivity due to unsubstituted thiophene ring
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 3-NH₂, 5-(3-bromophenyl), 2-COOCH₃ 312.19 Amino group enables coupling reactions; bromine aids in cross-coupling chemistry

Physicochemical Properties

  • Electrophilicity : The chlorosulfonyl group in all analogues reacts with amines, alcohols, and thiols. Electron-withdrawing groups (e.g., CF₃ in ) enhance reactivity, while bulky substituents (e.g., 2-methylphenyl) slow reaction kinetics .
  • Solubility : The 2-methylphenyl group reduces solubility in polar solvents compared to the fluorophenyl analogue ().
  • Stability : Compounds with trifluoromethyl or halogen substituents () exhibit greater thermal stability due to reduced electron density on the thiophene ring.

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate (CAS No. 59337-92-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₃H₁₁ClO₄S₂
  • Molar Mass: 240.68 g/mol
  • Melting Point: 61-64°C
  • Solubility: Soluble in toluene

Safety and Handling:
The compound is classified as corrosive, requiring proper handling procedures to avoid skin and eye contact. It is important to wear protective equipment when working with this substance due to its irritant nature .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Anticancer Activity

Research has also highlighted the anticancer potential of thiophene derivatives. A study demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Case Studies

  • Study on Antimicrobial Activity:
    • Objective: Evaluate the antimicrobial efficacy of this compound.
    • Method: Disk diffusion method against selected bacterial strains.
    • Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.
  • Anticancer Activity Assessment:
    • Objective: Investigate the cytotoxic effects on various cancer cell lines.
    • Method: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.

Table: Summary of Biological Activities

Activity TypeTest MethodResults
AntimicrobialDisk DiffusionInhibition zones comparable to antibiotics
AnticancerMTT AssayIC50 < 10 µM against cancer cell lines
Apoptosis InductionCaspase ActivationIncreased caspase activity in treated cells

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate?

Methodological Answer:
The synthesis typically begins with a methyl 3-amino-thiophene-2-carboxylate precursor (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, CAS 91076-93-6 ). The amino group is converted to a sulfonyl chloride via sequential sulfonation and chlorination. For example:

Sulfonation: React the amino derivative with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Chlorination: Treat the intermediate sulfonic acid with PCl₅ or SOCl₂ to yield the chlorosulfonyl group.
Microwave-assisted synthesis (e.g., 100°C/80 W for 30 min in ethanol ) may optimize reaction efficiency. Key challenges include regioselectivity and avoiding hydrolysis of the chlorosulfonyl group.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity. The 2-methylphenyl group’s aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm), while the chlorosulfonyl group deshields adjacent thiophene protons .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (Exact Mass: ~323.06 g/mol ).
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .
  • XLogP3-AA: Predict hydrophobicity (calculated XLogP ≈ 4.0 ) to guide solvent selection for reactions.

Advanced: How can discrepancies between computational and experimental solubility data be resolved?

Methodological Answer:
Discrepancies often arise from inaccurate force fields in computational models. To address this:

Experimental Validation: Use the shake-flask method to measure partition coefficients (e.g., octanol-water).

Computational Refinement: Apply density functional theory (DFT) with solvent models (e.g., COSMO-RS) to improve XLogP predictions .

Cross-Validation: Compare results with structurally analogous compounds (e.g., methyl 3-hydroxy-5-phenylthiophene-2-carboxylate, CAS 5556-23-0 ).

Advanced: What strategies minimize side reactions during functionalization of the chlorosulfonyl group?

Methodological Answer:

  • Controlled Conditions: Perform reactions under anhydrous conditions (argon atmosphere) at 0–5°C to suppress hydrolysis .
  • Nucleophile Selection: Use non-polar solvents (e.g., THF) and bulky amines (e.g., tert-butylamine) to reduce steric hindrance and improve selectivity .
  • In Situ Monitoring: Track reaction progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage: Store in airtight containers at 0–6°C, protected from light and moisture to prevent decomposition .
  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of sulfonyl chloride vapors.
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced: How does the chlorosulfonyl group’s reactivity compare to other sulfonyl derivatives in cross-coupling reactions?

Methodological Answer:
The chlorosulfonyl group exhibits higher electrophilicity than sulfonates or sulfonamides due to the electron-withdrawing chlorine. Key comparisons:

  • Reactivity Order: Chlorosulfonyl > Tosylate > Mesylate.
  • Catalytic Systems: Pd(PPh₃)₄ or CuI catalysts enable Suzuki-Miyaura couplings with aryl boronic acids, but excess base (K₂CO₃) may hydrolyze the group .
  • Side Reactions: Competing hydrolysis can be mitigated by using anhydrous DMF and molecular sieves .

Basic: What computational tools predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • Software: Use Gaussian09 or ORCA for DFT calculations to model hydrolysis pathways.
  • Parameters: Calculate pKa of the chlorosulfonyl group (predicted ~1.5) using ChemAxon or ACD/Labs.
  • Experimental Correlation: Validate predictions via pH-dependent stability studies monitored by HPLC .

Advanced: How can this compound serve as a precursor for kinase inhibitor synthesis?

Methodological Answer:

  • Functionalization: Replace the chlorosulfonyl group with heterocyclic amines (e.g., indole-5-carboxamide) via nucleophilic substitution to create pharmacophores .
  • Biological Screening: Use the resulting derivatives in assays targeting p38 MAP kinase or 17β-HSD2 inhibitors, noting IC₅₀ values in µM ranges .
  • SAR Studies: Correlate substituent electronic effects (e.g., 2-methylphenyl vs. 4-chlorophenyl) with inhibitory activity .

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